molecular formula C10H13Cl2NO B12647038 4-(2-Aminopropyl)benzoyl chloride;hydrochloride CAS No. 7468-68-0

4-(2-Aminopropyl)benzoyl chloride;hydrochloride

Cat. No.: B12647038
CAS No.: 7468-68-0
M. Wt: 234.12 g/mol
InChI Key: XRHCEBJGXPRNRV-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)benzoyl chloride;hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-aminopropyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)benzoyl chloride;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions or solvents like dichloromethane

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)benzoyl chloride;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction: The aminopropyl group can undergo oxidation and reduction reactions, altering the compound’s properties.

    Condensation Reactions: It can react with other amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

    Oxidized Products: Formed by the oxidation of the aminopropyl group

Scientific Research Applications

4-(2-Aminopropyl)benzoyl chloride;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)benzoyl chloride;hydrochloride involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler compound without the aminopropyl group.

    4-(2-Aminoethyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

    4-(2-Aminopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

Uniqueness

4-(2-Aminopropyl)benzoyl chloride;hydrochloride is unique due to the presence of both the aminopropyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.

Properties

CAS No.

7468-68-0

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

4-(2-aminopropyl)benzoyl chloride;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12)6-8-2-4-9(5-3-8)10(11)13;/h2-5,7H,6,12H2,1H3;1H

InChI Key

XRHCEBJGXPRNRV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)Cl)N.Cl

Origin of Product

United States

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